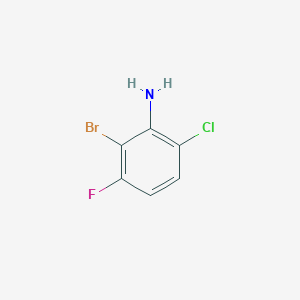
2-Bromo-6-chloro-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-chloro-3-fluoroaniline typically involves multi-step synthesis. One common method starts with 2-fluoroaniline, which undergoes bromination and chlorination reactions. The process can be summarized as follows:
Bromination: 2-Fluoroaniline is dissolved in sulfuric acid and heated to 180-200°C. Hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.
Desulfonation: The intermediate is dissolved in anisole, and sulfuric acid is added dropwise.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to increase yield and reduce waste. For example, using anisole as a solvent during the desulfonation step helps reduce the reaction temperature and energy consumption, making the process more suitable for large-scale production .
Chemical Reactions Analysis
2-Bromo-6-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-bromo-6-chloro-3-fluorophenol can be formed.
Oxidation Products: Oxidation can yield compounds like 2-bromo-6-chloro-3-fluoronitrobenzene.
Reduction Products: Reduction can produce derivatives like this compound.
Scientific Research Applications
2-Bromo-6-chloro-3-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Bromo-6-chloro-3-fluoroaniline can be compared with other halogenated anilines, such as:
2-Bromo-6-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-3-fluoroaniline: Lacks the bromine atom, leading to different chemical properties and uses.
2-Bromo-4-chloro-6-fluoroaniline: Has a different substitution pattern, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications.
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,10H2 |
InChI Key |
WWLCUBOFUIHLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
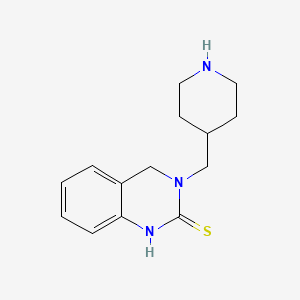
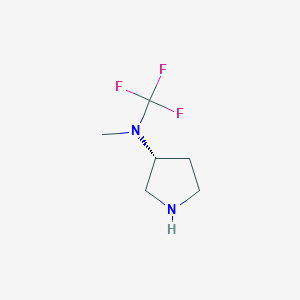
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
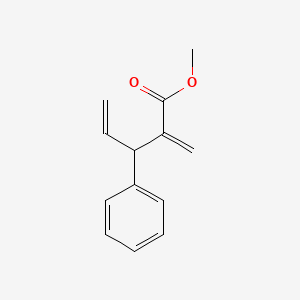
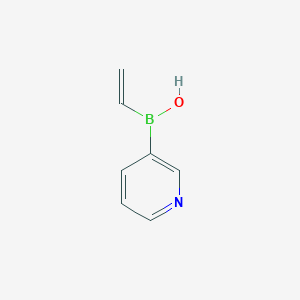
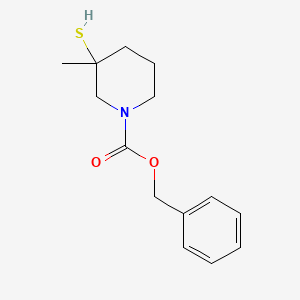

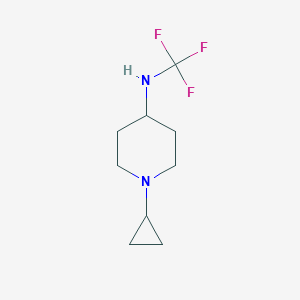
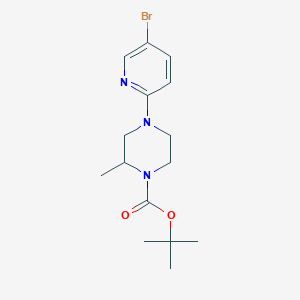
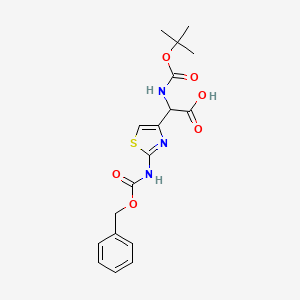
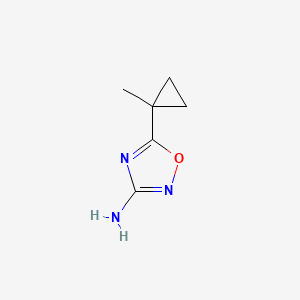
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
